molecular formula C22H16N2O4S B2501195 Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-84-3

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2501195
CAS No.: 887902-84-3
M. Wt: 404.44
InChI Key: HRSFCMIGBYSWIB-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

methyl 2-[(3-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-27-21(26)15-10-11-18-19(13-15)29-22(23-18)24-20(25)14-6-5-9-17(12-14)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFCMIGBYSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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